molecular formula C9H13NO5 B13501828 4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid CAS No. 1343025-82-0

4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid

Katalognummer: B13501828
CAS-Nummer: 1343025-82-0
Molekulargewicht: 215.20 g/mol
InChI-Schlüssel: JQPCJSJUIPSICG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a prop-2-en-1-yloxycarbonyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of morpholine with prop-2-en-1-yl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[(tert-butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid
  • 4-{[(Prop-2-en-1-yloxy)carbonyl]amino}butanoic acid

Uniqueness

4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

1343025-82-0

Molekularformel

C9H13NO5

Molekulargewicht

215.20 g/mol

IUPAC-Name

4-prop-2-enoxycarbonylmorpholine-2-carboxylic acid

InChI

InChI=1S/C9H13NO5/c1-2-4-15-9(13)10-3-5-14-7(6-10)8(11)12/h2,7H,1,3-6H2,(H,11,12)

InChI-Schlüssel

JQPCJSJUIPSICG-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC(=O)N1CCOC(C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.